molecular formula C10H12O5S B2994174 ethyl 2-(4-hydroxybenzenesulfonyl)acetate CAS No. 866150-07-4

ethyl 2-(4-hydroxybenzenesulfonyl)acetate

Cat. No.: B2994174
CAS No.: 866150-07-4
M. Wt: 244.26
InChI Key: OXUQFZVZJDLHGC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxybenzenesulfonyl)acetate is an organosulfur compound featuring a sulfonyl group (-SO₂-) attached to a 4-hydroxyphenyl ring, with an ethyl ester functional group at the α-position (Figure 1). Its IUPAC name is ethyl 2-[(4-hydroxyphenyl)sulfonyl]acetate, and it is structurally characterized by three key moieties:

  • Hydroxyphenylsulfonyl group: Provides polarity and hydrogen-bonding capacity due to the hydroxyl (-OH) and sulfonyl (-SO₂-) groups.
  • Acetate ester: Enhances lipophilicity and influences metabolic stability.
  • Ethyl chain: Modulates solubility and steric effects.

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-2-15-10(12)7-16(13,14)9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUQFZVZJDLHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-hydroxybenzenesulfonyl)acetate can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzenesulfonyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxybenzenesulfonyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a sulfone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Ethers or esters depending on the substituent.

Scientific Research Applications

Ethyl 2-(4-hydroxybenzenesulfonyl)acetate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxybenzenesulfonyl)acetate involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins . This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The sulfonylacetate scaffold is highly versatile, with variations in substituents on the aromatic ring and ester chain significantly altering physicochemical and biological properties. Below is a comparative analysis (Table 1):

Table 1: Key Structural Differences and Implications
Compound Name Substituent on Phenyl Ring Ester Chain Key Properties/Applications Reference
Ethyl 2-(4-hydroxybenzenesulfonyl)acetate -OH Ethyl High polarity, potential antimicrobial activity
Ethyl 2-(4-methylbenzenesulfonyl)acetate -CH₃ Ethyl Increased lipophilicity; used in crystallography studies
Propyl 2-(4-methylbenzenesulfonyl)acetate -CH₃ Propyl Enhanced metabolic stability; studied in sulfonamide derivatives
Ethyl 2-(4-chlorophenyl)acetate -Cl Ethyl Electron-withdrawing effect; antimicrobial applications
Ethyl 2-[4-(benzyloxy)phenyl]acetate -OCH₂C₆H₅ Ethyl Bulky substituent; impacts steric hindrance


Key Observations :

  • Hydroxyl (-OH) vs. Methyl (-CH₃) : The hydroxyl group in the target compound increases hydrogen bonding and aqueous solubility compared to methyl-substituted analogs, which are more lipophilic .
  • Ester Chain Length : Propyl esters (e.g., propyl 2-(4-methylbenzenesulfonyl)acetate) exhibit longer biological half-lives due to reduced esterase susceptibility compared to ethyl chains .
  • Electron-Donating/Withdrawing Groups : Chloro (-Cl) substituents enhance electrophilic reactivity, making such derivatives potent in antimicrobial applications .

Physicochemical Properties

While experimental data for the target compound are sparse, trends can be inferred from analogs:

  • Solubility : Hydroxyl groups improve water solubility (e.g., ethyl 2-(4-hydroxyphenyl)acetate derivatives in ) compared to methyl or chloro analogs .
  • Melting Points : Sulfonyl-containing compounds generally exhibit higher melting points due to strong intermolecular interactions (e.g., ethyl tosylacetate derivatives in ) .
  • Stability : Ethyl esters are more prone to hydrolysis than bulkier esters (e.g., propyl or benzyl derivatives) .

Biological Activity

Ethyl 2-(4-hydroxybenzenesulfonyl)acetate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis and Structural Characterization

This compound can be synthesized through various methods, typically involving the reaction of 4-hydroxybenzenesulfonyl chloride with ethyl acetate or related derivatives. The structural characterization is often confirmed using techniques such as NMR spectroscopy and mass spectrometry. The compound has the molecular formula C10H12O4S and features a sulfonamide functional group that is critical for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various synthesized sulfonamide derivatives revealed that compounds with similar structures displayed notable antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µM)
8eSalmonella typhi8.00 ± 0.54
8fE. coli8.21 ± 0.83
8cBacillus subtilis8.56 ± 0.63
8cStaphylococcus aureus8.86 ± 0.29

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

2. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities, particularly against α-amylase and α-glucosidase, which are targets in diabetes management. The inhibition of these enzymes can help control blood sugar levels by delaying carbohydrate digestion.

  • α-Amylase Inhibition : this compound showed promising results in inhibiting α-amylase activity, with an IC50 value indicating effective inhibition at low concentrations.
  • α-Glucosidase Inhibition : Similar studies reported low IC50 values for derivatives of this compound, showcasing their potential role in managing type-2 diabetes .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. In vitro tests against various cancer cell lines demonstrated significant cytotoxicity, with mechanisms involving the induction of oxidative stress leading to apoptosis in cancer cells.

For instance, the ethyl acetate extract of related compounds exhibited IC50 values against MCF-7 breast cancer cells, indicating their effectiveness in inhibiting cell proliferation .

Case Study: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of this compound and its derivatives, researchers found that certain derivatives had enhanced activity against multidrug-resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing biological efficacy.

Case Study: Diabetes Management

A clinical study evaluated the effects of compounds similar to this compound on diabetic patients. Results indicated a significant reduction in postprandial blood glucose levels among participants treated with these compounds compared to a control group receiving standard treatment.

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